

Spectroscopic Profile of 1-Bromohexadecane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromohexadecane

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1-bromohexadecane** (also known as cetyl bromide). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

1-Bromohexadecane (C₁₆H₃₃Br) is a linear alkyl bromide widely utilized as a versatile reagent in organic synthesis, including the preparation of surfactants, quaternary ammonium compounds, and as a precursor in the synthesis of more complex molecules in the pharmaceutical and materials science industries.^{[1][2]} Accurate spectroscopic characterization is paramount to confirm its identity and purity. This guide presents a consolidated reference of its spectroscopic signature.

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and mass spectrometry data for **1-bromohexadecane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For **1-bromohexadecane**, both ^1H and ^{13}C NMR provide unambiguous information about the arrangement of atoms within the molecule.

Proton NMR spectroscopy of **1-bromohexadecane** reveals distinct signals corresponding to the different proton environments in the alkyl chain. The electron-withdrawing effect of the bromine atom causes the protons on the adjacent carbon (C1) to be deshielded and appear at a lower field (higher ppm).

Table 1: ^1H NMR Spectroscopic Data for **1-Bromohexadecane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.41	Triplet (t)	2H	-CH ₂ -Br (C1)
1.85	Quintet (p)	2H	-CH ₂ -CH ₂ -Br (C2)
1.42	Multiplet (m)	2H	-CH ₂ -CH ₂ -CH ₂ Br (C3)
1.26	Multiplet (m)	24H	-(CH ₂) ₁₂ - (C4-C15)
0.88	Triplet (t)	3H	CH ₃ - (C16)

Data obtained in CDCl₃ at 90 MHz.[\[3\]](#)

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Similar to ^1H NMR, the carbon atom attached to the bromine (C1) is significantly deshielded.

Table 2: ^{13}C NMR Spectroscopic Data for **1-Bromohexadecane**

Chemical Shift (δ) ppm	Assignment
33.9	-CH ₂ -Br (C1)
32.8	-CH ₂ -CH ₂ -Br (C2)
29.7	-(CH ₂) ₁₀ - (C6-C15)
29.6	-(CH ₂) ₂ - (C4, C5)
28.7	-CH ₂ -CH ₂ -CH ₂ Br (C3)
22.7	CH ₃ -CH ₂ -
14.1	CH ₃ -

Note: Specific assignments for the long alkyl chain carbons can be complex due to signal overlap.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-bromohexadecane** is characterized by strong absorptions corresponding to C-H stretching and bending vibrations of the long alkyl chain, and a characteristic C-Br stretching vibration.^{[4][5]}

Table 3: Key IR Absorption Data for **1-Bromohexadecane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Strong	C-H Asymmetric Stretch (CH ₂)
2853	Strong	C-H Symmetric Stretch (CH ₂)
1465	Medium	C-H Scissoring (CH ₂)
722	Medium	C-H Rocking (-(CH ₂) _n -, n ≥ 4)
645	Medium	C-Br Stretch

Data obtained as a liquid film.^[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-bromohexadecane**, electron ionization (EI) leads to the formation of a molecular ion and characteristic fragment ions. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments (^{79}Br and ^{81}Br in approximately a 1:1 ratio).^{[6][7]}

Table 4: Major Mass Spectrometry Fragments for **1-Bromohexadecane** (EI)

m/z	Relative Intensity	Assignment
304/306	Low	$[\text{M}]^+$ (Molecular Ion)
225	Moderate	$[\text{M} - \text{Br}]^+$
135/137	Moderate	$[\text{C}_4\text{H}_8\text{Br}]^+$
57	High	$[\text{C}_4\text{H}_9]^+$
43	Base Peak	$[\text{C}_3\text{H}_7]^+$

The molecular weight of **1-bromohexadecane** is 305.34 g/mol .^{[1][6]}

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **1-bromohexadecane**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1-bromohexadecane** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a $30\text{--}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C and its longer relaxation times.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the internal standard (TMS at 0 ppm).

IR Spectroscopy

- **Sample Preparation (Liquid Film):** Place a small drop of neat **1-bromohexadecane** between two salt plates (e.g., KBr or NaCl). Gently press the plates together to form a thin liquid film.
- **Instrument Setup:** Place the salt plates in the sample holder of the FTIR spectrometer.
- **Data Acquisition:** Acquire a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Processing:** Identify and label the significant absorption peaks.

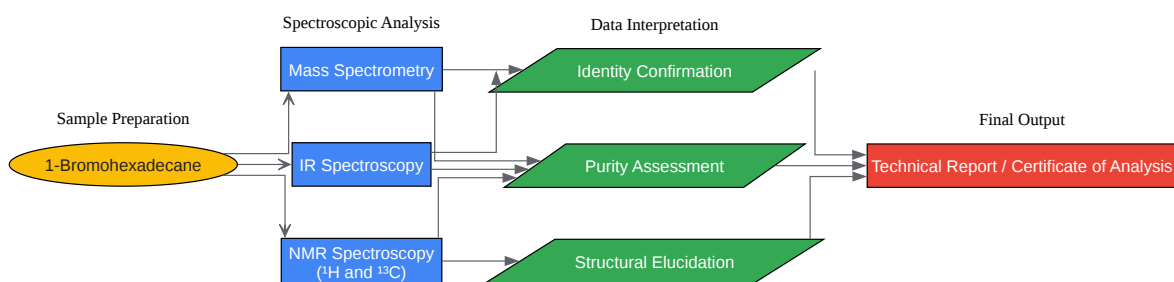
Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **1-bromohexadecane** in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Instrument Setup:** Set up the gas chromatograph (GC) with an appropriate column (e.g., a non-polar capillary column). Set the temperature program for the GC oven to ensure good separation. Set the parameters for the mass spectrometer, including the ionization mode (EI) and the mass range to be scanned.
- **Data Acquisition:** Inject a small volume (e.g., $1\ \mu\text{L}$) of the sample solution into the GC inlet. The compound will be vaporized, separated by the GC column, and then introduced into the mass spectrometer.

- **Data Analysis:** Analyze the resulting total ion chromatogram to identify the peak corresponding to **1-bromohexadecane**. Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **1-bromohexadecane**.



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